molecular formula C30H30 B13781200 1,1,6,6-Tetraphenylhexane CAS No. 2819-41-2

1,1,6,6-Tetraphenylhexane

Cat. No.: B13781200
CAS No.: 2819-41-2
M. Wt: 390.6 g/mol
InChI Key: WUHPEKSUKIJIJF-UHFFFAOYSA-N
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Description

1,1,6,6-Tetraphenylhexane is an organic compound with the molecular formula C30H30. It is characterized by the presence of four phenyl groups attached to a hexane backbone. This compound is known for its unique structural properties and has been studied for various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,6,6-Tetraphenylhexane can be synthesized through several methods. One common approach involves the reaction of benzyl chloride with sodium in the presence of a solvent such as toluene. The reaction proceeds through a Wurtz coupling mechanism, resulting in the formation of the tetraphenyl-substituted hexane.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale Wurtz coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,6,6-Tetraphenylhexane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The phenyl groups in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1,1,6,6-Tetraphenylhexane has been explored for various scientific research applications, including:

    Chemistry: Used as a model compound in studies of organic synthesis and reaction mechanisms.

    Biology: Investigated for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Studied for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1,6,6-Tetraphenylhexane involves its interaction with specific molecular targets. The phenyl groups in the compound can engage in π-π interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the structure and function of the target molecules, leading to various biological effects.

Similar Compounds:

    1,1,6,6-Tetraphenylhexa-2,4-diyne-1,6-diol: Known for its inclusion complexes and host-guest chemistry applications.

    Tetraphenylethene: Studied for its aggregation-induced emission properties and applications in luminescent materials.

Uniqueness: this compound is unique due to its specific structural arrangement of phenyl groups on a hexane backbone. This configuration imparts distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.

Properties

2819-41-2

Molecular Formula

C30H30

Molecular Weight

390.6 g/mol

IUPAC Name

1,6,6-triphenylhexylbenzene

InChI

InChI=1S/C30H30/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2

InChI Key

WUHPEKSUKIJIJF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCCCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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